N-Hexyl-N-(5-methylfuran-2-YL)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N-(5-methylfuran-2-yl)heptanamide is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(5-methylfuran-2-yl)heptanamide typically involves the reductive amination of 5-methylfurfural with hexylamine and heptanoic acid. The reaction is catalyzed by silica-supported cobalt nanoparticles under mild conditions . The process involves the following steps:
Reductive Amination: 5-methylfurfural reacts with hexylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate amine.
Amidation: The intermediate amine is then reacted with heptanoic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N-(5-methylfuran-2-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N-(5-methylfuran-2-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hexyl-N-(5-methylfuran-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexyl-N-(5-hydroxymethylfuran-2-yl)heptanamide
- N-Hexyl-N-(5-formylfuran-2-yl)heptanamide
- N-Hexyl-N-(5-methylfuran-2-yl)octanamide
Uniqueness
N-Hexyl-N-(5-methylfuran-2-yl)heptanamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts specific chemical and biological properties. The hexyl and heptanamide groups also contribute to its distinct characteristics, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62187-58-0 |
---|---|
Molekularformel |
C18H31NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-hexyl-N-(5-methylfuran-2-yl)heptanamide |
InChI |
InChI=1S/C18H31NO2/c1-4-6-8-10-12-17(20)19(15-11-9-7-5-2)18-14-13-16(3)21-18/h13-14H,4-12,15H2,1-3H3 |
InChI-Schlüssel |
UWARCTWZFKDNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N(CCCCCC)C1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.